molecular formula C16H24N2 B1672210 Isoaminile CAS No. 77-51-0

Isoaminile

Cat. No.: B1672210
CAS No.: 77-51-0
M. Wt: 244.37 g/mol
InChI Key: WFLSCFISQHLEED-UHFFFAOYSA-N
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Description

Isoaminile is a chemical compound known for its antitussive (cough suppressant) properties. It is used under the trade name Peracon. This compound is also recognized for its anticholinergic effects, exhibiting both antimuscarinic and antinicotinic actions .

Preparation Methods

Isoaminile can be synthesized through various chemical routes. One common method involves the reaction of 4-(dimethylamino)-2-isopropyl-2-phenylpentanenitrile with appropriate reagents under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Isoaminile undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Isoaminile has several scientific research applications, including:

    Chemistry: this compound is used as a reference compound in various chemical studies due to its well-defined structure and properties.

    Biology: In biological research, this compound is studied for its effects on cellular processes and its potential therapeutic applications.

    Medicine: this compound’s antitussive and anticholinergic properties make it a subject of interest in medical research, particularly in the development of cough suppressants and treatments for respiratory conditions.

    Industry: This compound is used in the pharmaceutical industry for the production of cough suppressants and other related medications

Mechanism of Action

Isoaminile exerts its effects primarily through its anticholinergic properties. It acts on the central nervous system to suppress cough reflexes. This compound also interacts with muscarinic and nicotinic receptors, leading to its antimuscarinic and antinicotinic actions. These interactions result in the inhibition of neurotransmitter release and modulation of neural pathways involved in cough reflexes .

Comparison with Similar Compounds

Isoaminile is similar to other antitussive compounds such as dextromethorphan and codeine. it is unique in its dual anticholinergic properties, exhibiting both antimuscarinic and antinicotinic actions. This dual action distinguishes this compound from other cough suppressants that typically target only one type of receptor.

Similar compounds include:

Properties

IUPAC Name

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15/h6-10,13-14H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLSCFISQHLEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28416-66-2 (citrate)
Record name Isoaminile [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5057830
Record name Isoaminile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-51-0
Record name Isoaminile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoaminile [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoaminile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoaminile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.940
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMINILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4823W2PQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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